molecular formula C7H8Cl2N2OS B13556649 N-(2-(2,5-Dichlorothiazol-4-yl)ethyl)acetamide

N-(2-(2,5-Dichlorothiazol-4-yl)ethyl)acetamide

Cat. No.: B13556649
M. Wt: 239.12 g/mol
InChI Key: RQMVIRYKAGKSNF-UHFFFAOYSA-N
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Description

N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2,5-dichloro-1,3-thiazole with ethylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Formation of the thiazole ring: Starting with a precursor such as 2,5-dichlorothiazole, the compound is reacted with ethylamine in the presence of a base.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted thiazoles.

Scientific Research Applications

N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its dichloro substitution may enhance its antimicrobial properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C7H8Cl2N2OS

Molecular Weight

239.12 g/mol

IUPAC Name

N-[2-(2,5-dichloro-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C7H8Cl2N2OS/c1-4(12)10-3-2-5-6(8)13-7(9)11-5/h2-3H2,1H3,(H,10,12)

InChI Key

RQMVIRYKAGKSNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(SC(=N1)Cl)Cl

Origin of Product

United States

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